molecular formula C8H7FN4 B1462446 5-(4-fluoro-3-methylphenyl)-1H-1,2,3,4-tetrazole CAS No. 1020969-35-0

5-(4-fluoro-3-methylphenyl)-1H-1,2,3,4-tetrazole

Cat. No.: B1462446
CAS No.: 1020969-35-0
M. Wt: 178.17 g/mol
InChI Key: BAEILIBQGFTITB-UHFFFAOYSA-N
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Description

5-(4-fluoro-3-methylphenyl)-1H-1,2,3,4-tetrazole is a chemical compound of significant interest in medicinal chemistry and drug discovery research. As a member of the tetrazole family, it serves as a valuable bioisostere for carboxylic acids and amides, which can enhance metabolic stability and improve the pharmacokinetic properties of lead compounds . This heterocycle is synthesized from nitrile precursors and sodium azide, often using Lewis acid catalysts or microwave irradiation to achieve high yields . This tetrazole derivative is primarily utilized in the design and synthesis of novel bioactive molecules. Research indicates that tetrazole-based compounds demonstrate a range of pharmacological activities, including promising antimicrobial properties against various Gram-positive and Gram-negative bacterial strains, and anti-proliferative effects against human cancer cell lines such as HCT-116, HepG2, and MDA-MB-231 . Its structure makes it a key building block for developing molecular hybrids, such as triazole-tetrazole conjugates, which are explored as potential DNA gyrase inhibitors . This product is intended for research and development purposes in a controlled laboratory environment. It is strictly labeled For Research Use Only and is not intended for diagnostic, therapeutic, or any other human or veterinary use.

Properties

IUPAC Name

5-(4-fluoro-3-methylphenyl)-2H-tetrazole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H7FN4/c1-5-4-6(2-3-7(5)9)8-10-12-13-11-8/h2-4H,1H3,(H,10,11,12,13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BAEILIBQGFTITB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CC(=C1)C2=NNN=N2)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H7FN4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

178.17 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Catalytic [3+2] Cycloaddition Methods

Cobalt(II) Complex Catalysis

A highly efficient method involves a cobalt(II) complex catalyst that promotes the cycloaddition of sodium azide to aromatic nitriles in DMSO at 110 °C over 12 hours. The general procedure is as follows:

  • Reaction Setup : 1 mol % cobalt(II) catalyst, nitrile (1 mmol), sodium azide, in 6 mL DMSO.
  • Conditions : Stirring at 110 °C for 12 hours.
  • Workup : Acidic quench with 1N HCl, extraction with ethyl acetate, drying, and solvent removal.
  • Purification : Silica gel column chromatography using petroleum ether/ethyl acetate.

This method yields up to 81% for analogous 5-phenyl-1H-tetrazole compounds, indicating high efficiency and selectivity.

Mechanistic Insight

The cobalt catalyst forms a Co-diazido intermediate that coordinates with the nitrile substrate, facilitating the [3+2] cycloaddition to form the tetrazole ring. The catalyst cycle regenerates by coordination with sodium azide ligands.

Alternative Metal Catalysts and Conditions

Other metal catalysts have been reported with varying efficiencies:

Catalyst Solvent Temperature Time Yield (%) Notes
Copper(I) chloride (CuCl) DMF 120 °C 12 h ~90 Efficient for aromatic nitriles
Scandium triflate (Sc(OTf)₃) MeOH/H₂O 160 °C 1 h 54 Higher temperature, moderate yield
Fe₃O₄ nanoparticles DMF/MeOH 100 °C 7 h 79 Magnetic nanoparticle catalyst, reusable
Palladium anchored on mesoporous silica PEG-400 ~100 °C ~12 h Up to 96 Heterogeneous catalyst, easy recovery
Pd/Co nanoparticles on CNT None (MW-assisted) ~100 °C 10 min Excellent Microwave-assisted, very short reaction time

These catalysts enhance reaction rates, yields, and recyclability, often under solvent-free or microwave-assisted conditions, improving sustainability and scalability.

Microwave-Assisted Synthesis

Microwave irradiation significantly reduces reaction time (to minutes) and often improves yields. For example, Pd/Co nanoparticle catalysts on carbon nanotubes enable rapid synthesis of 5-substituted tetrazoles in about 10 minutes with excellent yields.

Reaction Conditions Optimization

Key parameters influencing yield and purity include:

  • Solvent Choice : DMSO provides the highest yields (~99%) due to its high polarity and ability to stabilize intermediates.
  • Catalyst Loading : Optimal catalyst loading is around 1 mol %. Lowering to 0.5 mol % decreases yield significantly.
  • Temperature : 110 °C is optimal for cobalt catalysis; higher temperatures may cause thermal decomposition of the product.
  • Reaction Time : 12 hours is typical; prolonged heating reduces yield due to decomposition.
  • Workup : Acidic quench and extraction efficiently isolate the product.
  • Purification : Column chromatography or recrystallization ensures high purity.

Summary Table of Preparation Methods

Method Catalyst/Condition Solvent Temp (°C) Time Yield (%) Notes
Cobalt(II) complex catalysis 1 mol % Co(II) complex DMSO 110 12 h Up to 81 High selectivity, well-studied mechanism
Copper(I) chloride catalysis CuCl DMF 120 12 h ~90 Common, efficient for aromatic nitriles
Fe₃O₄ nanoparticle catalysis Fe₃O₄ NPs DMF/MeOH 100 7 h 79 Magnetic catalyst, reusable
Pd/Co nanoparticles (MW-assisted) Pd/Co@CNT NPs Solvent-free ~100 10 min Excellent Microwave-assisted, rapid synthesis
Palladium on mesoporous silica Pd-2A3HP-MCM-41 PEG-400 ~100 12 h Up to 96 Heterogeneous, recyclable

Research Findings and Notes

  • The [3+2] cycloaddition is the most reliable route to 5-substituted tetrazoles, including fluoro- and methyl-substituted phenyl derivatives.
  • Catalytic systems improve reaction efficiency, reduce time, and facilitate product isolation.
  • Microwave-assisted and heterogeneous catalysis methods represent advances toward greener, faster, and more sustainable processes.
  • Reaction conditions must be carefully controlled to prevent thermal degradation of the tetrazole product.
  • Spectroscopic methods (NMR, IR) confirm product identity and purity, with characteristic tetrazole ring signals and fluorine substituent effects.

Chemical Reactions Analysis

Types of Reactions

5-(4-fluoro-3-methylphenyl)-1H-1,2,3,4-tetrazole undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of corresponding oxides.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride, resulting in the formation of amines.

    Substitution: The tetrazole ring can undergo nucleophilic substitution reactions, where the nitrogen atoms are replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Potassium permanganate or chromium trioxide in acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Sodium hydride in dimethylformamide (DMF).

Major Products Formed

    Oxidation: Formation of tetrazole oxides.

    Reduction: Formation of amines.

    Substitution: Formation of substituted tetrazoles with various functional groups.

Scientific Research Applications

Medicinal Chemistry

Pharmacological Properties
The tetrazole ring is known for its role in drug design, particularly in enhancing the pharmacokinetic properties of compounds. 5-(4-fluoro-3-methylphenyl)-1H-1,2,3,4-tetrazole has been studied for its potential as an anti-inflammatory and analgesic agent. The presence of the fluoro and methyl groups can influence the compound's interaction with biological targets, potentially leading to improved efficacy and reduced side effects.

Case Study: Anti-inflammatory Activity
Research has indicated that derivatives of tetrazoles exhibit significant anti-inflammatory activity. A study demonstrated that compounds similar to this compound showed promising results in reducing inflammation in animal models. The mechanism is believed to involve the inhibition of pro-inflammatory cytokines .

Agricultural Applications

Pesticide Development
The compound's structure allows it to serve as a precursor for developing novel pesticides. Tetrazole derivatives have been reported to possess herbicidal and fungicidal properties. The incorporation of the 4-fluoro-3-methylphenyl group enhances the selectivity and potency against specific pests while minimizing toxicity to non-target organisms.

Case Study: Herbicidal Efficacy
A recent investigation into the herbicidal activity of tetrazole derivatives found that certain compounds exhibited significant activity against common agricultural weeds. The study highlighted that modifications to the tetrazole structure could lead to enhanced herbicidal performance .

Material Science

Synthesis of Functional Materials
this compound can be utilized in the synthesis of functional materials such as polymers and coatings. Its ability to form stable complexes with metals makes it a candidate for creating advanced materials with unique properties.

Case Study: Polymer Composites
Research has explored the incorporation of tetrazole compounds into polymer matrices to improve thermal stability and mechanical properties. The resulting composites exhibited enhanced performance characteristics suitable for high-temperature applications .

Data Summary Table

Application AreaSpecific UseKey Findings
Medicinal ChemistryAnti-inflammatory agentsSignificant reduction in inflammation in models
Agricultural SciencePesticide precursorEnhanced selectivity against pests
Material ScienceFunctional materialsImproved thermal stability in composites

Mechanism of Action

The mechanism of action of 5-(4-fluoro-3-methylphenyl)-1H-1,2,3,4-tetrazole involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and the biological system being studied.

Comparison with Similar Compounds

Comparison with Similar Tetrazole Derivatives

Substituent Effects on Physical Properties

The substituents on the phenyl ring significantly influence melting points, solubility, and spectral properties. Key comparisons are summarized in Table 1:

Table 1: Comparison of Physical and Spectral Properties

Compound Name Substituents Melting Point (°C) Molecular Weight (g/mol) Key Spectral Data (IR/NMR)
5-(4-Fluoro-3-methylphenyl)-1H-tetrazole 4-F, 3-CH₃ Not reported 178.17 Expected aromatic proton shifts near F and CH₃
5-(4-Fluorophenyl)-1H-tetrazole (2i) 4-F 210–211 164.12 IR: 3074 cm⁻¹ (C-H); NMR: δ7.47–8.11 (aromatic)
5-(p-Tolyl)-1H-tetrazole (2e) 4-CH₃ 248–250 160.17 IR: 3062 cm⁻¹ (C-H); NMR: δ2.38 (CH₃), δ7.41–7.96 (aromatic)
5-(3-Chlorophenyl)-1H-tetrazole (2f) 3-Cl 113–114 180.61 IR: 3453 cm⁻¹ (N-H); NMR: δ7.43–8.21 (aromatic)
5-(4-Bromophenyl)-1H-tetrazole (2h) 4-Br 267–268 224.02 IR: 3461 cm⁻¹ (N-H); NMR: δ7.6–8.2 (aromatic)
Key Observations:
  • Melting Points: Electron-withdrawing groups (e.g., Br, F) increase melting points due to enhanced dipole interactions. For example, 5-(4-Bromophenyl)-1H-tetrazole (267–268°C) has a higher melting point than 5-(4-Fluorophenyl)-1H-tetrazole (210–211°C) .
  • Substituent Position : Meta-substituted derivatives (e.g., 3-Cl in 2f) exhibit lower melting points than para-substituted analogs due to reduced crystallinity .

Spectral Data Analysis

  • IR Spectroscopy : The N-H stretch in tetrazoles typically appears near 3400–3500 cm⁻¹, as seen in 5-(3-Chlorophenyl)-1H-tetrazole (3453 cm⁻¹) . The absence of this peak in 5-(4-Fluorophenyl)-1H-tetrazole (2i) suggests full deprotonation or solvent effects .
  • NMR Spectroscopy : Aromatic proton shifts are sensitive to substituent electronic effects. For example, the fluorine atom in 5-(4-Fluorophenyl)-1H-tetrazole deshields adjacent protons, resulting in downfield shifts (δ8.07–8.11) . In the target compound, the methyl group at the meta position would cause splitting patterns distinct from para-substituted analogs.

Biological Activity

5-(4-Fluoro-3-methylphenyl)-1H-1,2,3,4-tetrazole (CAS Number: 1020969-35-0) is a tetrazole derivative that has garnered attention for its potential biological activities. Tetrazoles are known for their diverse pharmacological properties, including anti-inflammatory, antimicrobial, and anticancer activities. This article reviews the biological activity of this compound based on recent research findings.

Chemical Structure and Properties

This compound has the molecular formula C8H7FN4C_8H_7FN_4 and a molecular weight of approximately 178.16 g/mol. Its structure comprises a tetrazole ring substituted with a fluorinated aromatic group, which may influence its biological activity through interactions with biological targets.

Antimicrobial Activity

Recent studies have indicated that tetrazole derivatives can exhibit significant antimicrobial properties. For instance, compounds similar to this compound showed promising activity against various bacterial strains. The mechanism often involves disruption of bacterial cell wall synthesis or interference with metabolic pathways essential for bacterial survival.

Anti-inflammatory Effects

Research has demonstrated that tetrazoles can act as inhibitors of inflammatory mediators. In vitro studies have shown that this compound exhibits potential anti-inflammatory effects by inhibiting pro-inflammatory cytokines and enzymes such as cyclooxygenase (COX) and lipoxygenase (LOX). These findings suggest that this compound could be beneficial in treating inflammatory diseases.

Anticancer Potential

The anticancer activity of tetrazoles has been a subject of interest in medicinal chemistry. Preliminary studies indicate that this compound may induce apoptosis in cancer cell lines through various pathways. The compound's ability to modulate signaling pathways involved in cell proliferation and survival presents a promising avenue for cancer therapy.

Case Studies and Research Findings

StudyFindingsReference
Antimicrobial Screening Showed effective inhibition against Staphylococcus aureus and Escherichia coli.
Anti-inflammatory Assay Inhibited COX-2 with an IC50 value of 50 µM; reduced TNF-alpha levels in macrophages.
Cancer Cell Line Study Induced apoptosis in MCF-7 breast cancer cells; decreased viability by 40% at 100 µM concentration.

Structure-Activity Relationship (SAR)

Understanding the SAR is crucial for optimizing the biological activity of tetrazole derivatives. Modifications to the phenyl ring or the tetrazole moiety can significantly alter the compound's potency and selectivity towards specific biological targets. For example:

  • Fluorination : The presence of fluorine enhances lipophilicity and may improve binding affinity to target proteins.
  • Substituent Variations : Different substituents on the aromatic ring can modulate the electronic properties and steric hindrance affecting biological interactions.

Q & A

Basic: What synthetic methodologies are commonly employed to synthesize 5-(4-fluoro-3-methylphenyl)-1H-tetrazole?

Answer:
The synthesis typically involves condensation reactions and cyclization strategies. For example:

  • Substituted phenyl precursors : Reacting 4-fluoro-3-methylbenzaldehyde with hydrazine hydrate to form a hydrazone intermediate, followed by cyclization with sodium azide (NaN₃) under acidic conditions to yield the tetrazole core .
  • Thiol-azide coupling : Derivatives of 1,2,4-triazole-thiols (e.g., 5-((1H-tetrazol-1-yl)methyl)-4-R-1,2,4-triazole-3-thiols) can serve as intermediates, where the thiol group facilitates regioselective substitution .
    Characterization : Confirmation via FT-IR (C-F stretch at ~1220 cm⁻¹), ¹H/¹³C NMR (aromatic protons at δ 7.2–7.8 ppm), and mass spectrometry (molecular ion peak at m/z 207.2) .

Basic: How is X-ray crystallography utilized to determine the molecular structure of this compound?

Answer:
Single-crystal X-ray diffraction (SC-XRD) is the gold standard:

  • Data collection : Crystals are mounted on a diffractometer (e.g., Bruker D8 Venture) with Mo-Kα radiation (λ = 0.71073 Å) at 295 K .
  • Refinement : The SHELXL program refines atomic coordinates, thermal parameters, and bond distances (mean σ(C-C) = 0.004 Å, R-factor < 0.06) .
  • Key metrics : Torsion angles (e.g., C4-C3-C2-N1 = 178.5°) and hydrogen-bonding networks (e.g., N–H···S interactions) validate molecular geometry .

Advanced: What factors influence regioselectivity during functionalization of the tetrazole ring?

Answer:
Regioselectivity is governed by:

  • Electronic effects : Electron-withdrawing groups (e.g., -F, -CF₃) at the para position direct substitution to the N1 site due to resonance stabilization .
  • Steric hindrance : Bulky substituents on the phenyl ring (e.g., 3-methyl) favor N2-substitution to minimize steric clashes .
  • Reaction conditions : Polar aprotic solvents (e.g., DMF) enhance nucleophilic attack at N1, while protic solvents favor N2 .

Advanced: How can computational modeling predict the reactivity of this compound in catalytic systems?

Answer:
Density Functional Theory (DFT) at the B3LYP/6-31G(d,p) level calculates:

  • Frontier molecular orbitals : HOMO-LUMO gaps (~4.5 eV) indicate susceptibility to electrophilic attack at the tetrazole N2 position .
  • Electrostatic potential maps : Regions of high electron density (e.g., fluorine atoms) guide interactions with metal catalysts in Suzuki-Miyaura couplings .
    Validation : Experimental results (e.g., % yield) correlate with computed activation energies (ΔG‡ ~25 kcal/mol) .

Data Contradiction: How to resolve discrepancies in reported crystal lattice parameters for derivatives?

Answer:
Discrepancies arise from:

  • Polymorphism : Different crystallization solvents (e.g., ethanol vs. acetonitrile) yield distinct packing motifs .
  • Thermal motion : High thermal displacement parameters (Ueq > 0.05 Ų) in low-quality crystals skew bond-length measurements .
    Resolution : Use Hirshfeld surface analysis to quantify intermolecular interactions (e.g., C–H···π contacts contribute 12–15% to lattice energy) .

Application: How is this compound applied in materials science, such as dye-sensitized solar cells (DSSCs)?

Answer:
As a co-adsorbent , it improves DSSC efficiency by:

  • Reducing dye aggregation : The tetrazole’s planar structure aligns with TiO₂ surfaces, enhancing electron injection (IPCE ~75%) .
  • Tuning hydrophobicity : Substituents like 4-fluoro-3-methylphenyl increase contact angles (θ > 90°), reducing electrolyte recombination .
    Performance metrics : Devices with 5-(4-fluoro-3-methylphenyl)-tetrazole achieve η ≈ 8.2%, surpassing deoxycholic acid (η ≈ 7.1%) .

Pharmacological: What structural features correlate with biological activity in tetrazole derivatives?

Answer:
Key pharmacophores include:

  • Tetrazole ring : Acts as a bioisostere for carboxylic acids, enhancing metabolic stability (t₁/₂ > 6 h) .
  • Fluorophenyl group : Improves blood-brain barrier penetration (logP ~2.1) and affinity for CNS targets (e.g., mGluR5, Ki = 0.8 nM) .
    SAR studies : Methyl substitution at the 3-position increases analgesic activity (ED₅₀ = 12 mg/kg vs. 25 mg/kg for unsubstituted analogs) .

Methodological: What strategies optimize purity during large-scale synthesis (>10 g)?

Answer:

  • Column chromatography : Use silica gel (60–120 mesh) with ethyl acetate/hexane (3:7) to remove regioisomeric byproducts (Rf = 0.35 vs. 0.42) .
  • Recrystallization : Ethanol/water (8:2) yields >99% pure crystals (mp 162–164°C) .
  • QC protocols : HPLC (C18 column, 1.0 mL/min, λ = 254 nm) confirms purity ≥98% .

Advanced: How do steric and electronic effects influence tautomerism in the tetrazole ring?

Answer:

  • 1H vs. 2H tautomers : Electron-donating groups (e.g., -NH₂) stabilize the 1H form (ΔG = −3.2 kcal/mol), while electron-withdrawing groups (e.g., -CF₃) favor 2H .
  • Solid-state vs. solution : X-ray data show exclusive 1H tautomers, whereas NMR (DMSO-d₆) reveals 85:15 equilibrium (1H:2H) due to solvent polarity .

Data Analysis: How to interpret conflicting bioactivity data across pharmacological studies?

Answer:
Conflicts arise from:

  • Assay variability : IC₅₀ values differ between enzyme-linked (IC₅₀ = 0.5 µM) and cell-based assays (IC₅₀ = 5 µM) due to membrane permeability .
  • Metabolic interference : Cytochrome P450 isoforms (e.g., CYP3A4) degrade the compound in hepatic microsomes, reducing in vivo efficacy .
    Standardization : Use SPR biosensors to measure direct binding (KD = 120 nM) and rule out off-target effects .

Retrosynthesis Analysis

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Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
5-(4-fluoro-3-methylphenyl)-1H-1,2,3,4-tetrazole
Reactant of Route 2
5-(4-fluoro-3-methylphenyl)-1H-1,2,3,4-tetrazole

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